290-Fold Enhancement in SETD2 Methylation Rate Over Natural H3K36
In direct head-to-head radiometric methylation assays under single-turnover conditions, ssK36 exhibited a 290-fold faster initial methylation rate compared to the natural H3K36 (29-43) peptide [1]. The time course of ssK36 methylation under single-turnover conditions revealed a methylation rate constant of kst = 4.07 h⁻¹ [1]. Comparison of initial slopes from matched experimental conditions demonstrated that SETD2 processes the super-substrate with dramatically enhanced catalytic efficiency.
| Evidence Dimension | Methylation rate (initial slope comparison) |
|---|---|
| Target Compound Data | 290-fold faster methylation relative to H3K36; kst = 4.07 h⁻¹ |
| Comparator Or Baseline | Natural H3K36 (29-43) peptide (baseline = 1) |
| Quantified Difference | 290-fold increase in initial methylation rate |
| Conditions | Radiometric methylation assays with SETD2 catalytic domain, [methyl-³H]-AdoMet cofactor, single-turnover conditions |
Why This Matters
This >2-order-of-magnitude rate enhancement enables high-sensitivity detection of SETD2 activity in low-abundance samples and substantially reduces enzyme consumption in inhibitor screening campaigns.
- [1] Schuhmacher, M.K., Beldar, S., Khella, M.S. et al. Sequence specificity analysis of the SETD2 protein lysine methyltransferase and discovery of a SETD2 super-substrate. Commun Biol 3, 511 (2020). View Source
